3-[(2-Chlorophenyl)ethynyl]pyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
827574-79-8 |
|---|---|
Molecular Formula |
C13H8ClN |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
3-[2-(2-chlorophenyl)ethynyl]pyridine |
InChI |
InChI=1S/C13H8ClN/c14-13-6-2-1-5-12(13)8-7-11-4-3-9-15-10-11/h1-6,9-10H |
InChI Key |
ONHNKLOWCVQFDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC2=CN=CC=C2)Cl |
Origin of Product |
United States |
Synthetic Chemistry of 3 2 Chlorophenyl Ethynyl Pyridine
Strategic Approaches to the 3-Ethynylpyridine (B57287) Core
The creation of the 3-ethynylpyridine core is a pivotal step in the synthesis of the target compound. This is most commonly achieved through transition metal-catalyzed cross-coupling reactions, with the Sonogashira coupling being a prominent and widely utilized method.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis provides an efficient means to construct the C(sp)-C(sp2) bond that defines the ethynylpyridine structure. The Sonogashira reaction, in particular, has proven to be a robust tool for this purpose. rsc.org
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org For the synthesis of 3-[(2-Chlorophenyl)ethynyl]pyridine, this involves the coupling of a 3-halopyridine with 2-chlorophenylacetylene.
The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orglibretexts.org The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. wikipedia.org This acetylide then undergoes transmetalation with the palladium(II) complex, followed by reductive elimination to yield the final product and regenerate the palladium(0) catalyst. wikipedia.org
A typical reaction setup involves a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], or a palladium(II) precursor like bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], which is reduced in situ to the active Pd(0) species. rsc.orgwikipedia.org A copper(I) salt, commonly copper(I) iodide (CuI), is used as a co-catalyst. organic-chemistry.orgscirp.org The reaction is carried out in the presence of an amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863), which also serves as the solvent in some cases. scirp.orgjk-sci.com
The efficiency of the Sonogashira coupling can be significantly influenced by the choice of catalyst, ligands, base, and solvent. scirp.orghes-so.chacs.org Research has focused on optimizing these parameters to achieve high yields and minimize side reactions, such as the undesired homocoupling of the alkyne (Glaser coupling). wikipedia.org
Catalyst and Ligand Effects: While traditional palladium-phosphine complexes are effective, the development of more active catalytic systems, including those with N-heterocyclic carbene (NHC) ligands, has allowed for lower catalyst loadings and broader substrate scope. rsc.orgnih.gov For instance, studies have shown that using Pd(CF₃COO)₂ as a catalyst with PPh₃ as a ligand can lead to excellent yields in the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes. scirp.org The choice of ligand can also influence the regioselectivity of the reaction when multiple reactive sites are present. rsc.org
Base and Solvent Influence: The base plays a crucial role in deprotonating the terminal alkyne to form the reactive acetylide. wikipedia.org Amines like triethylamine and diisopropylamine are commonly used. scirp.orgjk-sci.com The choice of solvent can also impact the reaction, with solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) being frequently employed. rsc.orgscirp.org In some cases, copper-free Sonogashira reactions have been developed to avoid the issue of alkyne homocoupling, often requiring a different set of reaction conditions and catalyst systems. wikipedia.orgorganic-chemistry.org
Table 1: Optimized Conditions for Sonogashira Coupling of 2-Amino-3-bromopyridine and Phenylacetylene scirp.org
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2.5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 79 |
| 2 | PdCl₂(PPh₃)₂ (2.5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 88 |
| 3 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 96 |
Alternative Alkynylation Approaches
While the Sonogashira reaction is the most prevalent method, other approaches for the alkynylation of pyridines exist. These can include copper-free Sonogashira variations, which are advantageous in preventing the homocoupling of alkynes. wikipedia.orgorganic-chemistry.org These reactions often employ different catalyst systems and may require adjustments to the reaction conditions. wikipedia.org Additionally, methods involving the use of organometallic reagents other than copper acetylides have been explored, though they are less common for this specific transformation.
Synthesis of the 2-Chlorophenyl Moiety and Precursors
The synthesis of this compound requires the precursor 2-chlorophenylacetylene. scbt.com This terminal alkyne is typically prepared from a suitable 2-chlorophenyl starting material. One common route involves the reaction of 2-chloro-iodobenzene with an acetylene (B1199291) source, such as trimethylsilylacetylene, followed by deprotection of the silyl (B83357) group. wikipedia.org
Regiochemical Considerations in Synthetic Pathways
When synthesizing substituted pyridines, regioselectivity is a critical consideration, especially when multiple positions on the pyridine (B92270) ring are available for reaction. nih.gov In the case of a dihalopyridine precursor, the relative reactivity of the C-X bonds will determine the site of the Sonogashira coupling. libretexts.org Generally, the order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. acs.org Therefore, if a dihalopyridine containing two different halogens is used, the coupling will preferentially occur at the more reactive halogen site. libretexts.org
For dihalopyridines with the same halogen at different positions, the regioselectivity is influenced by electronic and steric factors. libretexts.orgnih.gov For instance, in 2,4-dichloropyridines, coupling typically occurs at the C4 position under certain ligand-controlled conditions. nih.gov The choice of catalyst and ligands can be used to direct the reaction to a specific position, highlighting the importance of reaction optimization in achieving the desired isomer. rsc.orgacs.org Theoretical studies have also been employed to understand and predict the regioselectivity in such reactions. rsc.org
Novel Synthetic Methodologies and Green Chemistry Principles
The synthesis of diarylacetylenes, such as this compound, has traditionally been dominated by palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.orgorganic-chemistry.org This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.org In the case of this compound, this involves the coupling of a 3-ethynylpyridine derivative with a 2-chlorophenyl halide or, conversely, 3-halopyridine with (2-chlorophenyl)acetylene.
Recent research has focused on optimizing this synthetic route through the development of novel catalytic systems and the integration of green chemistry principles to enhance efficiency, reduce environmental impact, and improve economic feasibility.
Advances in Catalytic Systems
The classical Sonogashira reaction employs a palladium catalyst, often with a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Modern methodologies have sought to improve upon this system. Innovations include the development of highly active and stable palladium catalysts, such as those based on N-heterocyclic carbene (NHC) ligands. nih.gov These (NHC)Pd complexes exhibit robustness against air and moisture and can facilitate the coupling reaction with high efficiency. nih.gov The use of bulky, electron-rich phosphine (B1218219) ligands has also been shown to improve the efficacy of Sonogashira couplings, allowing reactions to proceed under milder conditions and with lower catalyst loadings. libretexts.org
Furthermore, efforts have been made to develop copper-free Sonogashira reactions. organic-chemistry.org While the copper co-catalyst increases the reaction rate, it can lead to the undesirable homocoupling of the alkyne substrate. wikipedia.org Copper-free methods mitigate this side reaction, leading to purer products and simplifying the purification process.
Application of Green Chemistry Principles
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inmdpi.com In the context of synthesizing this compound, these principles are applied in several ways:
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green synthesis. nih.gov It can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.gov
Alternative Solvents: Traditional Sonogashira reactions often use amine bases like diethylamine (B46881) or triethylamine as both the base and the solvent. wikipedia.org Green approaches focus on using more environmentally benign solvents. Water has been successfully used as a solvent for some Sonogashira couplings, particularly with the aid of surfactants. organic-chemistry.org Ionic liquids are also explored as "green solvents" due to their low vapor pressure and potential for recyclability. rasayanjournal.co.inmdpi.com
Solventless and Neat Conditions: Performing reactions without a solvent (neat conditions) or through mechanical methods like grinding (mechanochemistry) represents a significant step in green synthesis. rasayanjournal.co.inmdpi.com These approaches minimize waste and can lead to highly efficient transformations.
The table below outlines a representative Sonogashira coupling reaction, highlighting the components and conditions that can be modified according to novel and green principles.
Interactive Data Table: Representative Sonogashira Reaction Conditions
| Parameter | Conventional Method | Novel/Green Approach | Rationale for Green Approach |
| Reactant 1 | 3-Ethynylpyridine | 3-Ethynylpyridine | - |
| Reactant 2 | 1-Chloro-2-iodobenzene | 1-Chloro-2-iodobenzene | - |
| Catalyst | Pd(PPh₃)₂Cl₂ / CuI | (NHC)Pd Complex or HandaPhos-Pd | Higher efficiency, lower catalyst loading, copper-free options reduce byproducts. organic-chemistry.orgnih.govlibretexts.org |
| Base | Triethylamine (Et₃N) | K₂CO₃ or Cs₂CO₃ | Milder, less hazardous inorganic bases. wikipedia.org |
| Solvent | Triethylamine or DMF | Water, Ethanol, or Ionic Liquid | Reduces use of volatile organic compounds (VOCs); improves safety profile. organic-chemistry.orgrasayanjournal.co.innih.gov |
| Energy Input | Conventional Heating (Reflux) | Microwave Irradiation | Drastically reduces reaction time and energy consumption. nih.gov |
| Reaction Time | 12-24 hours | 5-30 minutes | Increased throughput and efficiency. nih.gov |
By integrating advanced catalytic systems and adhering to green chemistry principles, the synthesis of this compound can be achieved with greater efficiency, higher purity, and a significantly reduced environmental footprint.
Advanced Spectroscopic Characterization in Research of 3 2 Chlorophenyl Ethynyl Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the connectivity and spatial arrangement of atoms.
In the case of 3-[(2-Chlorophenyl)ethynyl]pyridine, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons on the pyridine (B92270) and chlorophenyl rings. The protons of the pyridine ring typically appear in the downfield region, generally between δ 7.0 and 9.0 ppm, due to the deshielding effect of the electronegative nitrogen atom. The protons on the chlorophenyl ring would also resonate in the aromatic region, with their specific chemical shifts influenced by the presence of the chlorine atom and the ethynyl (B1212043) linkage.
The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The carbon atoms of the pyridine ring are expected to show signals in the range of δ 120-150 ppm. The acetylenic carbons of the ethynyl bridge are particularly characteristic, typically resonating between δ 80 and 100 ppm. The signals for the carbons of the chlorophenyl ring would appear in the aromatic region, with the carbon atom directly bonded to the chlorine atom showing a characteristic chemical shift.
Based on data from structurally similar compounds, the expected chemical shifts for this compound are summarized in the table below. rsc.orgrsc.orgrsc.org
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Pyridine H-2 | 8.5 - 8.8 | 150 - 153 |
| Pyridine H-4 | 7.8 - 8.1 | 138 - 141 |
| Pyridine H-5 | 7.2 - 7.5 | 123 - 126 |
| Pyridine H-6 | 8.6 - 8.9 | 148 - 151 |
| Chlorophenyl Protons | 7.2 - 7.6 | 127 - 135 |
| Acetylenic Carbons | - | 85 - 95 |
| Carbon attached to Cl | - | 133 - 136 |
Note: The exact chemical shifts can be influenced by the solvent and other experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique "fingerprint" of the compound.
For this compound, the IR spectrum would be characterized by several key absorption bands. The C-H stretching vibrations of the aromatic rings (pyridine and chlorophenyl) are expected to appear in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring typically give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. researchgate.netresearchgate.net
A crucial feature in the IR spectrum of this compound is the absorption due to the C≡C triple bond of the ethynyl group. This stretching vibration is expected to be observed as a weak to medium intensity band in the range of 2100-2260 cm⁻¹. The presence of the chlorine atom on the phenyl ring would result in a C-Cl stretching vibration, which typically appears in the fingerprint region, between 600 and 800 cm⁻¹. nih.gov
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| C≡C Stretch (ethynyl) | 2100 - 2260 |
| C=C/C=N Stretch (pyridine ring) | 1400 - 1600 |
| C-Cl Stretch | 600 - 800 |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation pattern.
For this compound (C₁₃H₈ClN), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. Due to the presence of the chlorine atom, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic isotopic cluster, with a prominent [M]⁺ peak and a smaller [M+2]⁺ peak at approximately one-third the intensity.
The fragmentation pattern in the mass spectrum provides further structural insights. Common fragmentation pathways for this molecule would likely involve the cleavage of the bonds adjacent to the ethynyl group and the loss of small molecules such as HCN from the pyridine ring. The fragmentation of the ethynylpyridine core is a key diagnostic feature. nist.gov The chlorophenyl group can also undergo fragmentation, including the loss of the chlorine atom.
| Ion | Description |
| [M]⁺ and [M+2]⁺ | Molecular ion peak and its isotope peak |
| [M-Cl]⁺ | Loss of a chlorine atom |
| [M-HCN]⁺ | Loss of hydrogen cyanide from the pyridine ring |
| [C₆H₄Cl]⁺ | Chlorophenyl cation |
| [C₅H₄N]⁺ | Pyridyl cation |
Crystallographic Investigations for Solid-State Structure (as applied to related compounds)
While specific crystallographic data for this compound may not be readily available, the solid-state structures of related compounds provide valuable insights into its potential crystal packing and intermolecular interactions. X-ray crystallography on single crystals of analogous molecules containing chlorophenyl and pyridine or quinoline moieties reveals important structural motifs. researchgate.netbiointerfaceresearch.com
Studies on related structures have shown that the dihedral angles between the aromatic rings and the connecting groups are key parameters in defining the molecular conformation. These angles are often a compromise between steric hindrance and the optimization of intermolecular forces. The analysis of these related crystal structures allows for a predictive understanding of how molecules of this compound might arrange themselves in the solid state, which is crucial for understanding its physical properties. researchgate.netbiointerfaceresearch.com
Theoretical and Computational Studies of 3 2 Chlorophenyl Ethynyl Pyridine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and energy of molecules. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about molecular orbitals, electron density, and other key electronic properties.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. For 3-[(2-Chlorophenyl)ethynyl]pyridine, DFT could be employed to:
Determine the most stable conformation: By performing geometry optimization, researchers could identify the lowest energy arrangement of the atoms. This would reveal the preferred rotational orientation of the 2-chlorophenyl and pyridine (B92270) rings relative to the ethynyl (B1212043) linker.
Analyze the electronic properties: Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would provide insights into the molecule's reactivity, electronic transitions, and potential as an electronic material. The energy gap between the HOMO and LUMO is a critical parameter for understanding its stability and conductivity.
Map the electrostatic potential: This would identify the electron-rich and electron-poor regions of the molecule, which is crucial for predicting how it will interact with other molecules and its potential sites for electrophilic and nucleophilic attack.
Ab initio (from first principles) methods are another class of quantum chemical calculations that are generally more computationally intensive but can offer higher accuracy than DFT for certain properties. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, could be used to:
Explore the potential energy surface: By systematically varying the torsional angles between the aromatic rings and the ethynyl bridge, a detailed energy landscape could be constructed. This would identify not only the global minimum energy conformation but also any local minima and the energy barriers for rotation between them.
Provide benchmark energy calculations: High-level ab initio calculations could be used to validate the results obtained from more computationally efficient DFT methods, ensuring the accuracy of the predicted conformations and electronic structures.
Molecular Dynamics Simulations for Conformational Flexibility
While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations can model the dynamic behavior of molecules over time. For this compound, an MD simulation would involve:
Simulating molecular motion: By solving Newton's equations of motion for the atoms in the molecule, MD can track the trajectory of each atom over a period of time, revealing how the molecule flexes, bends, and rotates at a given temperature.
Assessing conformational flexibility: MD simulations would provide a dynamic picture of the rotational freedom around the single bonds connecting the ethynyl linker to the aromatic rings. This would help in understanding the range of conformations the molecule can adopt in different environments (e.g., in solution).
Computational Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, these predictions would be essential for its characterization:
NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. By comparing these predicted spectra to experimental data, the structure and conformation of the synthesized molecule can be confirmed.
Vibrational Spectroscopy: The infrared (IR) and Raman spectra can be calculated by computing the vibrational frequencies of the molecule. This allows for the assignment of specific peaks in the experimental spectra to particular vibrational modes, such as the C≡C triple bond stretch of the ethynyl group or the C-Cl stretch.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). This would provide information about the electronic transitions and could help in understanding the molecule's photophysical properties.
In Silico Mechanistic Probing of Chemical Reactions
Computational chemistry can be used to model the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. For this compound, in silico studies could:
Investigate reaction pathways: For reactions involving this molecule, such as its synthesis via a Sonogashira coupling, computational methods could be used to model the entire reaction pathway. This would involve identifying the structures of reactants, transition states, intermediates, and products.
Calculate activation energies: By determining the energies of the transition states, the activation energy for each step of a proposed mechanism can be calculated. This helps in understanding the kinetics of the reaction and identifying the rate-determining step.
Reactivity and Reaction Mechanisms of 3 2 Chlorophenyl Ethynyl Pyridine
Transformations Involving the Ethynyl (B1212043) Group
The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to a variety of addition and coupling reactions. Its reactivity is a cornerstone for the derivatization of 3-[(2-chlorophenyl)ethynyl]pyridine.
Key transformations include:
Sonogashira Coupling: The terminal alkyne functionality readily participates in palladium-catalyzed Sonogashira cross-coupling reactions with aryl or vinyl halides. wikipedia.orglibretexts.org This reaction is a powerful method for forming new carbon-carbon bonds, allowing for the synthesis of more complex conjugated systems. wikipedia.orgontosight.ainih.gov The reaction is typically carried out under mild conditions, often at room temperature, using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org The reactivity in Sonogashira coupling can be influenced by steric hindrance and electronic factors. For instance, while 3-ethynylpyridine (B57287) can react with aryl halides to form conjugated systems with good yields, steric hindrance from the pyridine (B92270) ring can sometimes lower the efficiency compared to less hindered alkynes like phenylacetylene.
Table 1: Comparative Reactivity in Sonogashira Coupling
| Alkyne | Typical Reactivity/Yield | Notes |
|---|---|---|
| 3-Ethynylpyridine | Good (e.g., up to 73% with specific aryl halides) | Steric hindrance from the pyridine ring can impact yield. |
| Phenylacetylene | High (76–96%) | Less steric and electronic interference compared to 3-ethynylpyridine. |
| 2-Ethynylthiophene | Comparable to 3-ethynylpyridine in some reactions (e.g., click chemistry), but the sulfur atom can lead to side reactions. | Potential for catalyst poisoning by the sulfur heteroatom. |
Cycloaddition Reactions: The ethynyl group is an excellent participant in cycloaddition reactions. A notable example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which forms a stable 1,2,3-triazole ring. nih.govyoutube.com This reaction is highly efficient and regioselective, typically yielding the 1,4-disubstituted triazole isomer. nih.gov The alkyne can also undergo [4+2] cycloadditions (Diels-Alder type reactions) with suitable dienes, often catalyzed by transition metals like gold(I) complexes, to form bicyclic or tricyclic systems. acs.orgacs.orgwiley-vch.de
Halogenation and Hydrohalogenation: The alkyne can react with halogens (e.g., Br₂) to form a tetrahaloalkane, proceeding through a dihaloalkene intermediate. libretexts.org Hydrohalogenation (addition of HX) is also possible. For ethynylpyridines, the reaction is facilitated by the pyridine nitrogen, which can be protonated to form a pyridinium (B92312) salt, thereby enhancing the electrophilicity of the ethynyl group and promoting the nucleophilic attack of the halide ion. acs.org Studies on 2-ethynylpyridine (B158538) show that this activation is crucial for the reaction to proceed efficiently. acs.org
Hydration: In the presence of a catalyst, such as mercuric ion, water can be added across the triple bond to form a ketone (Markovnikov addition). Alternatively, hydroboration-oxidation provides a route to aldehydes (anti-Markovnikov addition). msu.edu
Reactivity of the Pyridine Ring System
The pyridine ring in this compound is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. quimicaorganica.org This inherent electronic property dictates its reactivity towards both electrophilic and nucleophilic reagents.
Electrophilic Aromatic Substitution (SEAr): The pyridine ring is significantly less reactive towards electrophilic substitution than benzene. quimicaorganica.org The nitrogen atom deactivates the ring towards electrophilic attack through its electron-withdrawing inductive effect. Furthermore, under the acidic conditions often required for these reactions, the nitrogen atom is protonated, forming a pyridinium ion, which further deactivates the ring. quora.com When substitution does occur, it is directed to the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions would result in an unstable resonance intermediate where the positive charge is placed on the electronegative nitrogen atom. quimicaorganica.orgquora.com
Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. quimicaorganica.orgquora.com These positions are electronically depleted, and the intermediate formed upon nucleophilic attack (a Meisenheimer-like complex) is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom. quora.comlibretexts.org The presence of a good leaving group, such as a halide, at these positions facilitates SNAr reactions. wikipedia.org In 3-substituted pyridines, nucleophilic attack still preferentially occurs at the 2- or 6-position.
N-Oxidation: The lone pair of electrons on the pyridine nitrogen atom is available for reaction with oxidizing agents, such as peracids, to form the corresponding pyridine N-oxide. scripps.edu This transformation significantly alters the reactivity of the pyridine ring. The N-oxide is more reactive towards both electrophiles and nucleophiles. scripps.edu The oxygen atom can be attacked by electrophiles, and subsequent nucleophilic attack is favored at the 2- and 4-positions. scripps.edu
Influence of the Chlorophenyl Substituent on Reaction Pathways
The 2-chlorophenyl group exerts both steric and electronic effects that influence the reactivity of the molecule.
Electronic Effects: The chlorine atom is an electron-withdrawing group via its inductive effect (-I) but an electron-donating group through its resonance effect (+R). For substituents on a phenyl ring, the inductive effect generally dominates. This electron-withdrawing nature can influence the reactivity of the adjacent ethynyl group. For instance, in Sonogashira couplings, electron-withdrawing groups on the aryl halide component are known to improve the efficiency of the coupling reaction. researchgate.net Similarly, the electron-withdrawing character of the chlorophenyl group can affect the electron density of the pyridine ring, albeit to a lesser extent due to the insulating ethynyl spacer.
Steric Effects: The presence of the chloro substituent at the ortho position of the phenyl ring introduces significant steric bulk. This steric hindrance can influence the approach of reagents to the ethynyl group. For example, in metal-catalyzed reactions like cycloadditions or couplings, the coordination of the metal to the alkyne may be sterically hindered, potentially affecting reaction rates and selectivity. acs.org Studies on Sonogashira reactions have shown that sterically demanding substituents on either the aryl halide or the alkyne require careful selection of catalyst and ligands to achieve good yields. researchgate.netacs.org
Influence on Pyridine N-Oxide Reactivity: Should the pyridine nitrogen be oxidized to an N-oxide, the electronic nature of the substituents on the ring significantly impacts subsequent reactions. Studies on substituted pyridine N-oxides have shown that electron-withdrawing groups, such as chloro or cyano, accelerate the rate of deoxygenation reactions compared to electron-donating groups. nih.gov This is attributed to the stabilization of the transition state.
Kinetic and Mechanistic Investigations of Derivatization Reactions
The mechanisms of the key derivatization reactions of this compound are well-established for its core functionalities.
Sonogashira Coupling Mechanism: The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orgrsc.org
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide. The terminal alkyne is deprotonated by the amine base and then coordinated to the copper(I) catalyst to form a copper acetylide. A transmetalation step occurs where the acetylide group is transferred from copper to the palladium complex. Finally, reductive elimination from the palladium complex yields the coupled product and regenerates the Pd(0) catalyst. wikipedia.orgrsc.org The oxidative addition step is generally considered the rate-determining step. rsc.org
Copper Cycle: The role of the copper(I) co-catalyst is to facilitate the deprotonation of the alkyne and form the copper acetylide intermediate, which is more nucleophilic and readily undergoes transmetalation to the palladium center. wikipedia.org
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism: Unlike the uncatalyzed thermal cycloaddition which yields a mixture of regioisomers, the copper-catalyzed reaction proceeds via a stepwise mechanism that ensures the formation of the 1,4-disubstituted triazole. nih.govnih.gov The mechanism is thought to involve the formation of a copper acetylide, which then reacts with the azide (B81097). A key step involves the coordination of the azide to the copper center, bringing the reactants into proximity for the cyclization to occur. youtube.comnih.gov Computational studies suggest the involvement of multinuclear copper acetylide species. acs.org
Hammett and Brønsted Correlations: The kinetics of reactions involving substituted pyridines are often analyzed using Hammett and Brønsted plots to probe the electronic effects of substituents on reaction rates and mechanisms. For reactions involving nucleophilic attack on the pyridine ring or changes at the nitrogen atom, the reaction rates can be correlated with the pKa of the pyridine or the Hammett substituent constant (σ). acs.orgrsc.org For example, the dissociation of pyridinium ions shows a strong dependence on the electronic nature of the substituents, with Hammett ρ values being positive and large, indicating that the reaction is sensitive to substituent effects and is facilitated by electron-donating groups that stabilize the positive charge on the pyridinium ion. sciepub.com Nonlinear Hammett plots can sometimes be observed in the pyridinolysis of esters, which can indicate a change in the rate-determining step or significant resonance interactions in the ground state of the reactants. rsc.org
Table 2: Hammett ρ Values for Pyridinium and Pyridazenium Ion Dissociation
| Equilibrium | pKa | Hammett ρ Value | Interpretation |
|---|---|---|---|
| Pyridinium Ion Dissociation | 5.27 | 5.94 | High sensitivity to substituent effects. sciepub.com |
| Pyridazenium Ion Dissociation | 2.24 | 5.29 | Lower sensitivity compared to pyridinium, consistent with the reactivity-selectivity principle. sciepub.com |
Structure Activity Relationship Sar Studies of 3 2 Chlorophenyl Ethynyl Pyridine Analogues
Rational Design Principles for Modulating Biological Activities
The rational design of analogues based on the 3-(phenylethynyl)pyridine scaffold is rooted in the foundational discoveries of compounds like 2-methyl-6-(phenylethynyl)pyridine (MPEP). MPEP was one of the first potent, non-competitive mGluR5 antagonists identified, establishing the importance of the pyridyl-ethynyl-phenyl framework for allosteric modulation of this receptor. nih.govnih.govebi.ac.uk Subsequent research aimed to improve upon MPEP's profile, seeking enhanced potency, selectivity, and better pharmacokinetic properties.
The design strategy often involves creating libraries of compounds where specific parts of the lead molecule are systematically altered. nih.gov For instance, the identification of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) demonstrated that replacing the phenyl ring of MPEP with a heteroaryl ring could lead to improved selectivity and fewer off-target effects. nih.govebi.ac.uk This highlighted a key design principle: the terminal aromatic or heteroaromatic ring is a critical determinant of activity and can be extensively modified to fine-tune the pharmacological profile. The core idea is to explore the chemical space around a known active scaffold to identify modifications that enhance desired interactions with the biological target while minimizing undesired ones. nih.gov
Systematic Exploration of Substituent Effects
The biological activity of 3-(phenylethynyl)pyridine analogues is highly sensitive to the nature and position of substituents on both the pyridine (B92270) and phenyl rings.
Studies on 3,5-disubstituted phenylethynyl compounds have shown that halogenation significantly impacts antagonist potency at the mGluR5 receptor. nih.gov The introduction of chlorine atoms, as seen in the parent compound 3-[(2-chlorophenyl)ethynyl]pyridine, is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, which can affect cell permeability and binding affinity. nih.gov
In a series of 3,5-disubstituted phenylethynyl pyridine antagonists, the combination of a chloro group with a cyano group (cyano/chloro) resulted in potent compounds, with activities averaging an IC₅₀ of 1.27 nM across different pyridine-based series. nih.gov This suggests a favorable interaction of this substitution pattern within the receptor's binding pocket. The electronic effect of the chlorine atom, being an electron-withdrawing group, can alter the electron density of the phenyl ring, which in turn influences the binding interactions. nih.gov The position of the halogen is also critical; for instance, moving a substituent from one position to another can drastically alter activity, indicating a spatially constrained binding site. nih.gov
| Phenyl Substitution (R1, R2) | Core Scaffold | mGluR5 Antagonist Activity (IC₅₀, nM) | Reference |
|---|---|---|---|
| 3-Cyano, 5-Chloro | 4-(pyridin-2-ylethynyl) | 1.1 | nih.gov |
| 3-Cyano, 5-Chloro | 4-((6-methylpyridin-2-yl)ethynyl) | 1.5 | nih.gov |
| 3-Iodo, 5-Nitro | 4-(pyridin-2-ylethynyl) | 0.62 | nih.gov |
| 3-Cyano, 5-Nitro | 4-((3-cyanopyridin-2-yl)ethynyl) | 4.2 | nih.gov |
This interactive table presents data on how different halogen and other electron-withdrawing substitutions on the phenyl ring of phenylethynyl pyridine analogues affect their antagonist activity at the mGluR5 receptor.
The replacement of the substituted phenyl ring with various heteroaryl systems has been a fruitful strategy for discovering novel antagonists. The development of MTEP, where a 2-methyl-1,3-thiazole replaces the phenyl ring of MPEP, led to a more selective and potent mGluR5 antagonist. ebi.ac.uk This success spurred the synthesis of a wide range of MTEP analogues to further probe the SAR. ebi.ac.uk
In these studies, modifications to the heteroaryl ring were explored. For example, replacing the methyl group on the thiazole (B1198619) ring of MTEP with other alkyl groups or modifying the thiazole ring itself helped to delineate the structural requirements for high-affinity binding. Some of these efforts have led to the identification of compounds with significantly higher potency than the parent MTEP. ebi.ac.uk
Role of the Ethynyl (B1212043) Linker in Ligand-Target Interactions
The ethynyl linker is a key structural feature of this class of compounds, serving as a rigid and linear spacer between the pyridine and phenyl (or heteroaryl) rings. This rigidity is critical for positioning the two aromatic systems in an optimal orientation for binding to the target receptor. The linear geometry of the acetylene (B1199291) unit ensures that the terminal rings are held at a specific distance and angle relative to each other, which is often a requirement for fitting into a well-defined binding pocket.
Pharmacophore Modeling and Ligand-Based Drug Design Methodologies
Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com For 3-(phenylethynyl)pyridine analogues and other mGluR5 antagonists, pharmacophore models have been developed based on the structures of known active compounds. nih.gov
These models typically consist of features such as hydrogen bond acceptors (e.g., the pyridine nitrogen), hydrogen bond donors, hydrophobic regions (the phenyl and pyridine rings), and aromatic centers. dovepress.com A ligand-based pharmacophore model can be generated by superimposing a set of active molecules and extracting the common chemical features responsible for their activity. This model then serves as a 3D query to screen virtual compound libraries to identify new potential hits with different chemical scaffolds but the same essential pharmacophoric features. dovepress.com This approach is particularly valuable when the 3D structure of the target protein is unknown. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For pyridine derivatives, QSAR studies have been employed to understand how various physicochemical properties (descriptors) influence their activity. nih.gov
In a typical QSAR study, a set of molecules with known activities is used. For each molecule, a variety of molecular descriptors are calculated, such as steric (e.g., molecular volume), electronic (e.g., partial charges), and lipophilic (e.g., logP) properties. nih.gov Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like artificial neural networks (ANN), are then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values). nih.gov
The resulting QSAR equation can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues. For instance, a QSAR model might reveal that increasing the steric bulk in a certain region of the molecule or modulating its electronic properties in a specific way is likely to enhance activity. These models provide quantitative insights that complement the more qualitative understanding derived from traditional SAR studies. nih.govnih.gov
Applications in Chemical Biology Research and in Vitro Target Engagement Studies of 3 2 Chlorophenyl Ethynyl Pyridine and Analogues
Development as Chemical Probes for Receptor and Enzyme Studies
Analogues of 3-[(2-chlorophenyl)ethynyl]pyridine, such as 2-methyl-6-(phenylethynyl)pyridine (MPEP) and 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP), have been pivotal in the study of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.govsigmaaldrich.com These compounds are potent, non-competitive antagonists of mGluR5, a G-protein coupled receptor widely expressed in the brain and implicated in synaptic plasticity, learning, and memory. nih.govnih.gov The development of these selective antagonists has been crucial for probing the function and therapeutic potential of mGluR5. nih.gov
The utility of MPEP as a research tool is somewhat limited by off-target effects and poor aqueous solubility. nih.govresearchgate.net This led to the development of second-generation antagonists like MTEP, which exhibits higher selectivity for mGluR5 over other receptors and enzymes, including monoamine oxidase-A (MAO-A). researchgate.net The high specificity of these molecules allows researchers to dissect the roles of mGluR5 in complex neurological pathways with greater precision. nih.gov
These chemical probes are essential for understanding the molecular mechanisms underlying mGluR5 function and its role in various brain disorders. nih.gov For instance, they have been used in both genetic and pharmacological mouse models to study the synaptic response to the reduction of mGluR5 activity, revealing significant changes in the expression of mitochondrial proteins. nih.gov
In Vitro Binding and Functional Assays for Receptor Antagonism
The characterization of this compound analogues as mGluR5 antagonists relies heavily on a variety of in vitro binding and functional assays. These assays are designed to determine the affinity of the compounds for the receptor and their ability to inhibit its function.
Binding assays, often using radiolabeled ligands, are employed to determine the binding affinity of these antagonists to mGluR5. Functional assays, on the other hand, measure the downstream consequences of receptor activation. A common method is the measurement of intracellular calcium mobilization. nih.gov Group I mGluRs, which include mGluR5, are coupled to phospholipase C, and their activation leads to an increase in intracellular calcium. wikipedia.org Antagonists like MPEP and MTEP are evaluated based on their ability to block this calcium release when the receptor is stimulated by an agonist. nih.gov
The potency of these antagonists is typically expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the response by 50%. The following table provides a summary of the in vitro activity of key mGluR5 antagonists.
| Compound | Target | Assay Type | Potency (IC50) |
| MPEP | mGluR5 | Inhibition of agonist-induced calcium mobilization | 36 nM |
| MTEP | mGluR5 | Inhibition of agonist-induced calcium mobilization | 5.2 nM |
Data compiled from various scientific sources.
These assays are fundamental for establishing the structure-activity relationship (SAR) of new analogues, guiding the design of more potent and selective compounds.
Enzyme Inhibition Studies (e.g., COX isoenzymes for related scaffolds)
While the primary focus for many ethynylpyridine derivatives has been on mGluR5, related chemical scaffolds have been investigated for their potential to inhibit other enzymes, such as cyclooxygenase (COX) isoenzymes. researchgate.net The COX enzymes, COX-1 and COX-2, are key players in the inflammatory pathway.
Research into compounds with different structural backbones, such as isoxazole (B147169) and isothiazolopyridine derivatives, has shown that these molecules can be potent inhibitors of COX-1 and COX-2. nih.govresearchgate.net For example, certain isoxazole-based compounds have demonstrated sub-micromolar selective inhibition of COX-2. nih.gov Molecular docking studies have been instrumental in understanding how these inhibitors bind to the active sites of the COX enzymes, revealing that subtle structural differences can lead to significant variations in selectivity and potency. nih.govresearchgate.net
The following table summarizes the inhibitory activity of some example compounds against COX isoenzymes.
| Compound Scaffold | Target | Potency (IC50) | Selectivity |
| Isoxazole Derivative (Compound 17) | COX-2 | Sub-micromolar | Selective for COX-2 |
| 1,4-Benzoxazine Derivative (Compound 3e) | COX-2 | 0.57 µM | SI: 242.4 |
| Loganic Acid | COX-2 | 80.8% inhibition at 10 µM | Preferential for COX-2 |
Data compiled from various scientific sources for related scaffolds. nih.govnih.govrsc.org
These studies on related scaffolds highlight the versatility of medicinal chemistry in targeting different enzymes by modifying core chemical structures.
Investigation of Modulatory Effects on Cellular Processes in Pre-clinical Models
The utility of mGluR5 antagonists extends to investigating their effects on cellular processes in pre-clinical models of disease. A significant area of research has been their potential neuroprotective effects. plos.org
Studies in animal models of neurodegenerative diseases like Parkinson's and Alzheimer's have shown that mGluR5 antagonists can ameliorate behavioral deficits and protect against neuronal cell death. plos.orgnih.gov For example, in a mouse model of alpha-synucleinopathy, a key feature of Parkinson's disease, the mGluR5 antagonist MPEP was able to reverse behavioral impairments. plos.org It is suggested that mGluR5 may interact with alpha-synuclein, leading to over-activation of the receptor and contributing to excitotoxic cell death. plos.org
In models of Alzheimer's disease, a silent allosteric modulator (SAM) of mGluR5, BMS-984923, was shown to rescue memory deficits and synaptic depletion without altering normal glutamate signaling. nih.gov This suggests that modulating mGluR5 activity can be a promising therapeutic strategy.
These findings in pre-clinical models underscore the importance of these compounds in understanding the cellular mechanisms of neurodegeneration and exploring new therapeutic avenues.
Use as Reference Compounds in Biological Assays
Due to their well-characterized and highly selective activity, compounds like MPEP and MTEP are frequently used as reference compounds in biological assays. researchgate.netnih.gov When researchers are screening new chemical entities for their effects on mGluR5, these established antagonists serve as a benchmark for potency and selectivity.
Their use as reference standards helps to validate new assays and ensure the reliability of experimental results. For example, in a study examining the role of mGluR subtypes in conditioned taste aversion, MPEP was used as a selective mGluR5 antagonist to demonstrate the specific involvement of this receptor subtype. nih.gov
The availability of these high-quality chemical tools is essential for the broader scientific community to explore the pharmacology of mGluR5 and its role in health and disease.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 3-[(2-Chlorophenyl)ethynyl]pyridine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via Sonogashira coupling , a palladium-catalyzed cross-coupling between 3-iodopyridine and 1-chloro-2-ethynylbenzene. Key steps include:
- Using anhydrous solvents (e.g., THF or DMF) under inert gas (N₂/Ar) to prevent side reactions.
- Optimizing catalyst systems (e.g., Pd(PPh₃)₂Cl₂/CuI) and base (e.g., triethylamine) to enhance coupling efficiency .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization for ≥95% purity. Monitor reaction progress with TLC or HPLC.
Q. What spectroscopic methods are most effective for characterizing the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry of the ethynyl linkage and chlorophenyl substitution. Aromatic protons in pyridine (δ 7.5–8.5 ppm) and chlorophenyl (δ 7.2–7.8 ppm) should show distinct splitting patterns .
- FT-IR : Validate alkyne C≡C stretch (~2100 cm⁻¹) and pyridine ring vibrations (1600–1450 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic pattern matching chlorine (3:1 for ³⁵Cl/³⁷Cl).
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Use glove boxes or fume hoods to avoid inhalation/contact with skin/eyes. Wear nitrile gloves, lab coats, and safety goggles .
- Store in airtight containers at 2–8°C, away from oxidizing agents.
- Dispose of waste via certified chemical disposal services; avoid aqueous neutralization due to potential halogenated byproducts .
Advanced Research Questions
Q. How can researchers design in vivo studies to evaluate the neurological effects of this compound, based on its structural analogs?
- Methodological Answer :
- Animal Models : Use rodent anxiety/depression models (e.g., elevated plus maze, forced swim test) at doses 1–10 mg/kg (IP/PO), referencing MTEP (a structural analog) protocols .
- Control Groups : Include vehicle controls and comparator compounds (e.g., MPEP) to assess specificity for glutamate receptors.
- Behavioral Data : Pair with ex vivo receptor occupancy assays (e.g., radioligand binding with [³H]ABP688) to correlate dose-response with mGluR5 inhibition .
Q. What strategies resolve discrepancies in receptor binding affinity data for this compound across different assay systems?
- Methodological Answer :
- Assay Standardization : Compare results across cell lines (e.g., HEK293 vs. neuronal cultures) under matched pH, temperature, and buffer conditions.
- Orthogonal Validation : Use surface plasmon resonance (SPR) to measure kinetic binding constants (kₐₙ/kₒff) alongside radioligand displacement assays .
- Computational Docking : Model interactions with mGluR5’s allosteric site to identify steric/electronic effects of the 2-chlorophenyl group .
Q. How does the introduction of a 2-chlorophenyl ethynyl group influence the pharmacokinetic properties compared to other pyridine derivatives?
- Methodological Answer :
- Lipophilicity : Measure logP (octanol/water) to assess blood-brain barrier penetration. The chloro group increases logP vs. unsubstituted analogs, enhancing CNS bioavailability .
- Metabolic Stability : Conduct liver microsome assays (human/rodent) to track cytochrome P450-mediated degradation. Ethynyl groups may reduce oxidative metabolism compared to methyl/thiazole substituents .
- Plasma Protein Binding : Use equilibrium dialysis to quantify binding (%) and correlate with free drug concentration in efficacy studies.
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
